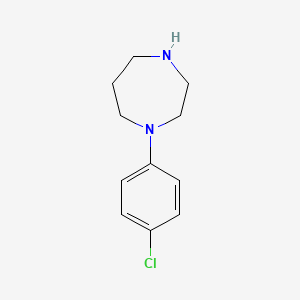

1-(4-Chlorophenyl)-1,4-diazepane

Description

Contextualization of 1-(4-Chlorophenyl)-1,4-diazepane within the Broader Landscape of Diazepane Chemistry

This compound belongs to the family of diazepines, which are seven-membered heterocyclic compounds containing two nitrogen atoms. Specifically, it is a derivative of 1,4-diazepane, where the nitrogen atoms are located at positions 1 and 4 of the ring. The structure is characterized by a 4-chlorophenyl group attached to one of the nitrogen atoms.

The broader family of diazepines, particularly the 1,4-benzodiazepines, are well-known for their wide range of therapeutic applications, most notably as central nervous system agents. nih.gov The development of these compounds has led to a deep understanding of their structure-activity relationships, where the nature and position of substituents on the diazepine (B8756704) ring significantly influence biological activity. nih.gov The synthesis of diazepine derivatives is an active area of research, with various methods developed to create diverse molecular scaffolds. nih.govjocpr.comnih.gov These synthetic strategies often involve the condensation of appropriate precursors or the modification of existing diazepine rings to introduce new functional groups and explore novel chemical space. nih.govrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 41885-98-7 | chemicalbook.comchemicalbook.com |

| Molecular Formula | C₁₁H₁₅ClN₂ | chemicalbook.comchemicalbook.com |

| Formula Weight | 210.7 g/mol | chemicalbook.comchemicalbook.com |

| Boiling Point (Predicted) | 346.6 ± 32.0 °C | chemicalbook.comchemicalbook.com |

| Density (Predicted) | 1.124 ± 0.06 g/cm³ | chemicalbook.comchemicalbook.com |

| pKa (Predicted) | 10.36 ± 0.20 | chemicalbook.comchemicalbook.com |

Significance of the 1,4-Diazepane Scaffold in Contemporary Chemical Biology and Medicinal Chemistry

The 1,4-diazepane ring system is recognized as a "privileged structure" in medicinal chemistry. jocpr.com This term refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, making them valuable starting points for drug discovery programs. The clinical importance of this scaffold was first established with the advent of 1,4-benzodiazepines, which include well-known drugs used for their anxiolytic, sedative, anticonvulsant, and muscle relaxant properties. nih.govnih.gov

The utility of the 1,4-diazepane scaffold extends beyond benzodiazepines. Its semi-rigid, seven-membered ring allows for the spatial presentation of substituents in a way that can mimic peptide structures, leading to their use as peptidomimetic scaffolds. jocpr.com This has opened up avenues for targeting protein-protein interactions, which are often challenging for traditional small molecules. nih.gov Derivatives of 1,4-diazepane have been investigated for a wide array of biological activities, including as antipsychotic, anthelmintic, antibacterial, antifungal, and anticancer agents. benthamscience.com For instance, certain 1,4-diazepane compounds have been identified as potent and selective agonists for the Cannabinoid receptor 2 (CB2), a target for inflammatory and neuropathic pain. nih.gov The versatility and proven track record of the 1,4-diazepane scaffold ensure its continued importance in the development of new therapeutic agents. nih.govbenthamscience.com

Current Research Gaps and Prospective Avenues for this compound Investigations

Despite the broad interest in the 1,4-diazepane scaffold, specific research on this compound appears to be limited. Much of the existing literature focuses on the more extensively studied 1,4-benzodiazepines or on 1,4-diazepane derivatives with different substitution patterns. This presents several clear research gaps and opportunities.

A primary area for investigation is the comprehensive evaluation of the biological activity of this compound. While related compounds have shown activity at various receptors, the specific biological profile of this compound remains largely unexplored. For example, given that other 1,4-diazepanes are potent CB2 agonists, it would be valuable to investigate whether this compound shares this activity. nih.gov Such studies could uncover novel therapeutic potential in areas like autoimmune diseases or pain management.

Furthermore, there is an opportunity to develop and optimize synthetic routes specifically for this compound and its close analogs. While general methods for diazepine synthesis exist, tailored approaches could improve yield, purity, and scalability, facilitating further chemical and biological studies. nih.govrsc.org

Finally, computational studies, such as molecular docking and dynamic simulations, could predict potential biological targets for this compound. These in silico methods can help prioritize experimental screening efforts and provide insights into the molecular interactions that might govern its activity. Exploring the structure-activity relationship by synthesizing and testing related derivatives with modifications to the chlorophenyl ring or the diazepane core could also yield valuable medicinal chemistry insights.

Structure

3D Structure

Properties

CAS No. |

41885-98-7 |

|---|---|

Molecular Formula |

C11H15ClN2 |

Molecular Weight |

210.7 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-1,4-diazepane |

InChI |

InChI=1S/C11H15ClN2/c12-10-2-4-11(5-3-10)14-8-1-6-13-7-9-14/h2-5,13H,1,6-9H2 |

InChI Key |

KNMPWEILMNUGJL-UHFFFAOYSA-N |

SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)Cl |

Canonical SMILES |

C1CNCCN(C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Advanced Analytical and Structural Characterization of 1 4 Chlorophenyl 1,4 Diazepane Analogs

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the initial identification and detailed structural analysis of 1-(4-Chlorophenyl)-1,4-diazepane analogs. These techniques probe the interaction of molecules with electromagnetic radiation, yielding unique spectral fingerprints.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the precise assignment of atoms within the molecular structure.

In ¹H NMR spectra of this compound analogs, the chemical shifts, splitting patterns, and integration of the signals reveal the number of different types of protons and their neighboring atoms. For instance, the aromatic protons on the chlorophenyl ring typically appear as multiplets in the downfield region of the spectrum, while the protons on the diazepane ring produce signals at higher field strengths.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. youtube.com Each unique carbon atom in the molecule gives a distinct signal, and its chemical shift is indicative of its electronic environment. For example, the carbon atoms of the chlorophenyl ring can be distinguished from those of the diazepane ring based on their characteristic chemical shifts. Detailed analysis of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional NMR techniques like COSY and HSQC, allows for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of the synthesized analogs. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a this compound Analog

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.20-7.40 (m, 4H) | 128.5, 129.0 |

| Diazepane CH₂ | 2.80-3.50 (m, 8H) | 45.0-55.0 |

| C-Cl | - | 132.0 |

| C-N | - | 150.0 |

Note: The exact chemical shifts and multiplicities will vary depending on the specific substitution pattern of the analog.

Mass Spectrometry (MS)

Mass spectrometry (MS) is a crucial technique for determining the molecular weight and elemental composition of a compound. rsc.org In the analysis of this compound analogs, mass spectrometry provides the exact mass of the molecule, which helps to confirm its molecular formula. rsc.orgrsc.org The fragmentation pattern observed in the mass spectrum can also offer valuable structural information. rsc.org The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) is often observable for chlorine-containing fragments, further corroborating the presence of the chlorophenyl group. nist.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. nist.gov The IR spectrum of a this compound analog will exhibit characteristic absorption bands corresponding to the various bond vibrations within the molecule. Key vibrational frequencies include C-H stretching and bending vibrations for the aromatic and aliphatic portions, C-N stretching vibrations of the diazepane ring, and C-Cl stretching of the chlorophenyl group. The presence and position of these bands can confirm the successful synthesis of the target molecule.

Table 2: Typical Infrared Absorption Frequencies for this compound Analogs

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Aromatic Stretch | 1450-1600 |

| C-N Stretch | 1020-1250 |

| C-Cl Stretch | 600-800 |

X-ray Crystallography for Three-Dimensional Structural Elucidation

X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise arrangement of atoms in the crystal lattice can be determined, revealing detailed conformational features and intermolecular interactions.

Conformational Analysis of the 1,4-Diazepane Ring System (e.g., Chair Conformation)

For example, in a related diazepine (B8756704), a chair-type conformation was confirmed with an N–C–C–N torsion angle of 58.2(4)°. mdpi.com The analysis of puckering parameters is also used to define the exact shape of the seven-membered ring. nih.gov

Elucidation of Substituent Orientations and Dihedral Angles

X-ray crystallography allows for the precise determination of the orientation of substituents on the diazepane ring and the chlorophenyl group. For instance, the 4-chlorophenyl group can be positioned in either an axial or equatorial orientation relative to the diazepane ring. Studies have shown that in many analogs, the 4-chlorophenyl group adopts an equatorial orientation to minimize steric hindrance. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, Halogen Bonding, C-Cl...π Interactions)

In the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, a notable analog, the seven-membered 1,4-diazepane ring adopts a chair conformation with the 4-chlorophenyl substituents in equatorial orientations. bohrium.comnih.gov The molecules form dimers through intermolecular N—H⋯O hydrogen bonds, creating R22(8) graph-set motifs. bohrium.comnih.gov The stability of the crystal structure is further enhanced by C—H⋯O hydrogen bonds and two C—Cl⋯π (ring) interactions. bohrium.comnih.gov

A detailed examination of the intermolecular contacts through Hirshfeld surface analysis reveals the quantitative contribution of various interactions to the crystal packing of this analog. bohrium.comnih.gov The most significant contributions arise from H···H (45.6%), Cl···H/H···Cl (23.8%), H···C/C···H (12.6%), H···O/O···H (8.7%), and C···Cl/Cl···C (7.1%) interactions. bohrium.comnih.gov This analysis underscores the predominance of non-specific van der Waals forces (H···H) but also highlights the critical role of interactions involving the chlorine and oxygen atoms in directing the molecular assembly. bohrium.comnih.gov

The following table summarizes the key intermolecular interactions observed in the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one.

| Interaction Type | Description | Graph-Set Motif |

| N—H⋯O Hydrogen Bond | Links molecules into dimers. bohrium.comnih.gov | R22(8) |

| C—H⋯O Hydrogen Bond | Further stabilizes the crystal structure. bohrium.comnih.gov | - |

| C—Cl⋯π Interaction | Contributes to the overall stability of the crystal packing. bohrium.comnih.gov | - |

Furthermore, the analysis of interaction energies indicates that dispersion forces are the primary stabilizing component, surpassing electrostatic interactions in magnitude. bohrium.comnih.gov

In other related diazepine structures, such as 5-(4-chlorophenyl)-3-methyl-1-phenyl-1,6,7,8-tetrahydropyrazolo[3,4-b] nih.govnih.govdiazepine, N—H···N hydrogen bonds are instrumental in forming supramolecular hexamers, which create a distinctive R(6)(6)(30) ring motif. nih.gov This demonstrates the versatility of hydrogen bonding patterns within this class of compounds, depending on the specific substituents and the crystalline environment.

The table below outlines the contributions of different intermolecular contacts to the crystal packing of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one as determined by Hirshfeld surface analysis. bohrium.comnih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 45.6 |

| Cl···H/H···Cl | 23.8 |

| H···C/C···H | 12.6 |

| H···O/O···H | 8.7 |

| C···Cl/Cl···C | 7.1 |

These findings collectively illustrate the intricate network of non-covalent interactions that govern the solid-state structures of this compound analogs. The presence of the chlorophenyl group introduces the possibility of halogen bonding and C-Cl···π interactions, which, in conjunction with traditional hydrogen bonds and van der Waals forces, create robust and well-defined three-dimensional arrangements.

Pharmacological and Biological Activities of 1 4 Chlorophenyl 1,4 Diazepane and Its Congeners

Central Nervous System (CNS) Receptor Modulation

The interaction of small molecules with CNS receptors is a cornerstone of neuropharmacology. The diazepine (B8756704) nucleus, in particular, is known to interact with several key receptor systems, including those for dopamine (B1211576), serotonin (B10506), and GABA.

Dopamine Receptor Subtype Affinities (D2, D3, D4)

Dopamine receptors, particularly the D2-like family (D2, D3, and D4), are critical targets for antipsychotic medications. nih.gov The D4 receptor, in particular, has been a focus of research due to its higher affinity for the atypical antipsychotic clozapine, suggesting its involvement in the therapeutic effects of such drugs. nih.gov

The structure-activity relationship studies on these benzamide (B126) derivatives indicated that the nature of the substituent on the nitrogen of the pyrrolidine (B122466) ring plays a crucial role in the affinity for D2, D3, and D4 receptors and the selectivity between them. nih.gov This highlights the potential for fine-tuning the pharmacological profile of compounds based on the 1,4-diazepane scaffold.

Table 1: Dopamine Receptor Binding Affinities of a Congener

| Compound | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) |

|---|---|---|---|

| (S)-(+)-N-(1-benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamide | >200 | 21 | 2.1 |

Data sourced from a study on (S)-N-(3-pyrrolidinyl)benzamide derivatives. nih.gov

Serotonin Receptor Subtype Interactions (5HT1A, 5HT2A, 5HT2C)

Serotonin (5-hydroxytryptamine, 5-HT) receptors are a diverse family of G protein-coupled receptors that mediate a wide range of physiological and psychological processes. The 5-HT1A, 5-HT2A, and 5-HT2C subtypes are particularly important targets for therapeutic agents. jci.org The 5-HT1A receptor is implicated in anxiety and depression, while the 5-HT2A and 5-HT2C receptors are involved in psychosis, mood, and appetite regulation. jci.orgfabad.org.tr

Specific binding data for 1-(4-Chlorophenyl)-1,4-diazepane at these serotonin receptor subtypes is not available in the current literature. However, the general pharmacology of these receptors is well-established. For instance, the 5-HT1 family of receptors generally has a high affinity for serotonin, while the 5-HT2 family has a relatively lower affinity. jci.org The development of subtype-selective ligands has been a major goal in medicinal chemistry to achieve more targeted therapeutic effects.

Studies on other heterocyclic compounds, such as hydantoin (B18101) derivatives linked to an arylpiperazine moiety, have shown significant affinity and antagonistic activity at 5-HT2A receptors. nih.gov This indicates that the combination of a heterocyclic core with an aromatic group can be a successful strategy for targeting this receptor. The affinity of these compounds is influenced by the nature of the linker and the substituents on the aromatic ring. nih.gov

Gamma-Aminobutyric Acid (GABA) Receptor System Allosteric Modulation (General Diazepane Effects)

The γ-aminobutyric acid type A (GABA-A) receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. Benzodiazepines, which contain a fused benzene (B151609) and diazepine ring system, are well-known positive allosteric modulators of GABA-A receptors. chemisgroup.usresearchgate.net They bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to an increase in chloride ion influx and hyperpolarization of the neuron. chemisgroup.usresearchgate.net

The pharmacological effects of benzodiazepines are mediated through their interaction with central benzodiazepine (B76468) receptors, which are part of the GABA-A receptor complex. chemisgroup.usresearchgate.net Structure-activity relationship studies of 1,4-benzodiazepines have shown that modifications to both the benzene and diazepine rings can significantly alter their pharmacological activity. chemisgroup.us While this compound lacks the fused benzene ring of the classical benzodiazepines, the core 1,4-diazepane structure is a key component responsible for the interaction with the GABA-A receptor. It is plausible that compounds based on the 1,4-diazepane scaffold could exhibit similar modulatory effects on the GABAergic system.

Enzymatic Target Inhibition

Beyond receptor modulation, the 1,4-diazepane structure and its congeners have been investigated for their potential to inhibit key enzymes involved in physiological and pathological processes.

Factor Xa Inhibitory Potency

Factor Xa is a crucial enzyme in the coagulation cascade, and its inhibition is a major strategy for the prevention and treatment of thromboembolic disorders. nih.gov A search of the available literature did not yield any studies specifically investigating the Factor Xa inhibitory potency of this compound or its close structural analogs. The development of Factor Xa inhibitors has largely focused on substrate-analogue structures, which are structurally distinct from the 1,4-diazepane framework. nih.gov

Cholinesterase (ChE) Inhibitory Activity (for related diazepines)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), are responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. nih.govcarewellpharma.in

While there is no direct data on the cholinesterase inhibitory activity of this compound, studies on related 1,4-benzodiazepine (B1214927) derivatives have demonstrated their potential as cholinesterase inhibitors. nih.gov A series of 1,4-benzodiazepine-2,5-diones were synthesized and found to possess potent and reversible anticholinesterase activity in vitro. nih.gov

Furthermore, other heterocyclic compounds containing a piperidinone core, which shares some structural similarities with the diazepine ring, have also been shown to inhibit both AChE and BuChE. For example, 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one was identified as a potent inhibitor of BuChE. acgpubs.org This suggests that the presence of a chloro-substituted benzylidene group can contribute to cholinesterase inhibitory activity.

Table 2: Cholinesterase Inhibitory Activity of a Related Piperidinone Derivative

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 1-benzyl-3,5-bis(4-chlorobenzylidene)piperidine-4-one | 18.04 | 17.28 |

Data sourced from a study on piperidinone derivatives. acgpubs.org

Modulators of Ion Channels and Transporters

The 1,4-diazepane framework has proven to be a successful scaffold for developing modulators of various ion channels and neurotransmitter transporters.

T-type calcium channels are voltage-gated ion channels that play a role in various physiological processes, and their blockers are used in treating conditions like hypertension. nih.govbenthamscience.com Research has identified 1,4-diazepane derivatives as potential T-type calcium channel blockers. researchgate.net In one study, a series of 1,4-diazepane derivatives were synthesized and evaluated for this activity, leading to the discovery of a specific compound, designated 4s, which demonstrated potent blocking of T-type calcium channels with good selectivity over other channels like hERG and N-type calcium channels. This highlights the potential of the 1,4-diazepane core in designing selective calcium channel antagonists.

Monoamine transporters, including NET, DAT, and SERT, are crucial for regulating neurotransmission and are primary targets for antidepressants and psychostimulants. There is currently no direct published evidence detailing the binding affinities or inhibitory activities of this compound at NET, DAT, or SERT. However, structure-activity relationship (SAR) studies on other classes of monoamine transporter ligands provide some relevant insights. For example, in studies of modafinil (B37608) derivatives, halogen substitutions on the aryl rings were found to influence binding affinity, with a chloro-substitution at the para-position increasing affinity for DAT. Similarly, studies on nortropane derivatives found that chloro-substituted compounds could exhibit high affinity at all three transporters. While these findings occur in different molecular scaffolds, they suggest that the 4-chlorophenyl moiety of this compound could potentially influence interactions with monoamine transporters, though this remains speculative without direct experimental validation.

Cannabinoid Receptor (CB2) Agonism

The cannabinoid receptor 2 (CB2) is primarily expressed in immune cells and is a therapeutic target for inflammatory and neuropathic pain without the psychotropic effects associated with the CB1 receptor. Research has successfully identified aryl 1,4-diazepane compounds as potent and selective CB2 receptor agonists. High-throughput screening campaigns revealed this class of compounds, which were subsequently optimized to improve metabolic stability and other drug-like properties. These studies confirm that the 1,4-diazepane scaffold is a viable starting point for the development of selective CB2 agonists.

Antiproliferative and Antitumor Activities

The potential for diazepine-based compounds to act as anticancer agents has been explored, with various derivatives showing cytotoxic effects against a range of cancer cell lines.

Although these findings are for the related benzodiazepine class rather than 1,4-diazepanes specifically, they suggest that the chloro-aryl-diazepine motif is of interest for antiproliferative activity. One study that did evaluate new 1,4-diazepane-containing derivatives for cytotoxicity against two cancer cell lines found that the compounds induced no significant toxicity, indicating that the specific substitutions on the diazepane ring are critical for determining antiproliferative effects. nih.gov

Below is a table summarizing the cytotoxic activity of some related benzodiazepine derivatives against various cancer cell lines as reported in the literature.

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Reference |

| 1,4-Benzodiazepine Derivatives | HeLa (Cervical Cancer) | 21.3 ± 1.7 µM | |

| 1,4-Benzodiazepine Derivatives | Hep3B (Hepatocellular Carcinoma) | Potent Activity |

Antimicrobial and Antiviral Potential

The emergence of drug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial and antiviral agents. The 1,4-diazepane scaffold has been explored for its potential in developing such agents.

Antimalarial Efficacy

Malaria, caused by parasites of the Plasmodium genus, remains a devastating infectious disease. The development of resistance to existing antimalarial drugs, such as chloroquine (B1663885), has fueled the search for new therapeutic strategies. In this context, derivatives of 1,4-diazepane have shown promising antimalarial activity.

A notable example is a "reversed chloroquine" (RCQ) compound, 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane , which was synthesized and evaluated for its activity against chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. acs.org This compound demonstrated favorable in vitro antimalarial activity, highlighting the potential of the 1,4-diazepane core in overcoming chloroquine resistance. acs.org Further structure-activity relationship (SAR) studies on related neocryptolepine (B1663133) congeners incorporating a 1,4-diazepane moiety have also been conducted to optimize their antimalarial potency. jst.go.jp

Table 1: Antimalarial Activity of a 1,4-Diazepane Congener

| Compound Name | Target Organism | Activity Highlights | Reference |

| 1-((4-Chlorophenyl)(phenyl)methyl)-1,4-diazepane | Plasmodium falciparum | Showed favorable in vitro antimalarial activity. | acs.org |

Broad-Spectrum Antimicrobial Properties

Beyond their antimalarial effects, 1,4-diazepane derivatives have been investigated for broader antimicrobial activities. Research has shown that certain 1,4-diazepane derivatives possess antibacterial and antifungal properties. For instance, a study on efflux pump inhibitors in Escherichia coli identified 1-benzyl-1,4-diazepane as a compound that reduces the efflux of antimicrobial agents, suggesting a role in reversing multidrug resistance. asm.org

Furthermore, a novel 1,4-diazepane derivative, terretrione D, was isolated from a marine-derived fungus, Penicillium sp. CYE-87. mdpi.com This compound, along with its congener terretrione C, exhibited significant antifungal activity against Candida albicans. mdpi.com The discovery of naturally occurring diazepane compounds with antimicrobial properties underscores the therapeutic potential of this scaffold.

Table 2: Antimicrobial Activity of 1,4-Diazepane Derivatives

| Compound Name | Target Organism | Activity Highlights | Reference |

| 1-benzyl-1,4-diazepane | Escherichia coli | Reduces efflux of resistance-nodulation-cell division pumps. | asm.org |

| Terretrione D | Candida albicans | Exhibited significant antifungal activity. | mdpi.com |

Anti-HIV Activities

The human immunodeficiency virus (HIV) continues to be a major global health issue. The 1,4-diazepane ring system has been incorporated into various compounds designed to inhibit HIV replication. Several patents and research articles describe the synthesis and evaluation of 1,4-diazepane derivatives as potential anti-HIV agents. scirp.orggoogle.comscirp.orgsemanticscholar.org

These derivatives have been designed to target different stages of the HIV life cycle. For instance, some congeners have been developed as reverse transcriptase inhibitors, while others have been investigated for their ability to interfere with viral entry or assembly. google.comnih.gov The structural versatility of the 1,4-diazepane scaffold allows for the introduction of various substituents to optimize antiviral potency and pharmacokinetic properties. scirp.org

Role as Peptidomimetic Scaffolds and Biological Probes

Peptidomimetics are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. The 1,4-diazepane scaffold is recognized as a valuable building block in the design of peptidomimetics due to its ability to adopt defined conformations and present substituents in a spatially controlled manner. scirp.orgsemanticscholar.orgacs.org This has led to its use in the development of inhibitors for various enzymes and receptors.

Moreover, 1,4-diazepane derivatives have been developed as biological probes to study the function of specific proteins. For example, radiolabeled 1,4-diazepane derivatives have been synthesized and evaluated as potential positron emission tomography (PET) probes for imaging the orexin (B13118510) 1 receptor (OX1R) in the brain. acs.orgfigshare.com These probes can help in elucidating the role of OX1R in various physiological processes and in the development of new drugs targeting this receptor. The ability to create chiral, regioselectively N-protected monosubstituted 1,4-diazepane building blocks further enhances their utility in constructing complex and specific biological probes. acs.orgcaltech.edu

Structure Activity Relationship Sar Studies for 1 4 Chlorophenyl 1,4 Diazepane Derivatives

Elucidation of Pharmacophoric Features Critical for Biological Activity

The pharmacophore of a compound represents the essential three-dimensional arrangement of functional groups required for its biological activity. For diazepine-based structures, several key features are consistently identified as crucial.

The 1,4-diazepine ring itself is a core scaffold found in numerous biologically active compounds, recognized for its role in agents targeting the central nervous system. nih.gov In many related 1,4-benzodiazepine (B1214927) series, the presence of an aromatic ring attached to one of the diazepine (B8756704) nitrogens is a critical pharmacophoric element. An electronegative substituent on this aromatic ring is often essential for significant biological action. researchgate.net

For derivatives of 1-(4-Chlorophenyl)-1,4-diazepane, the key pharmacophoric features can be summarized as:

The 1,4-Diazepane Ring: A seven-membered heterocyclic core containing two nitrogen atoms, providing a flexible yet constrained backbone. nih.gov

The N1-Aryl Substituent: The phenyl group at the N1 position is crucial for receptor interaction.

The 4-Chloro Group: The chlorine atom on the phenyl ring is a key electronic feature, influencing binding affinity. researchgate.netnih.gov

Basic Nitrogen Center: The nitrogen atoms within the diazepine ring, particularly the one not attached to the aryl group, often act as a basic center, which can be important for forming salt bridges or hydrogen bonds with receptor targets. openpharmaceuticalsciencesjournal.com

Key Pharmacophoric Features

| Feature | Description | Importance for Biological Activity |

|---|---|---|

| 1,4-Diazepane Scaffold | A seven-membered ring with two nitrogen atoms. | Provides the core structure and appropriate spatial orientation of substituents. nih.gov |

| N-Aryl Group | An aromatic ring (phenyl) attached to a nitrogen of the diazepine. | Essential for binding to target receptors. researchgate.net |

| Halogen Substituent | An electronegative atom (e.g., chlorine) on the N-aryl ring. | Enhances binding affinity and potency. researchgate.netnih.gov |

Impact of Substituent Variation on Receptor Selectivity and Potency

Systematic modification of substituents on the this compound scaffold is a primary strategy to modulate its pharmacological profile.

The nature and position of halogen substituents on the N-phenyl ring can dramatically alter biological activity. In studies on structurally related 6-phenyl-4H-pyrrolo[1,2-a] semanticscholar.orgnih.govbenzodiazepines, it was demonstrated that the presence of a chlorine atom at the ortho position of the phenyl group generally increases central nervous system activity. nih.gov Conversely, replacing that chlorine atom with a fluorine atom was found to decrease the activity. nih.gov This suggests that for this class of compounds, chlorine is superior to fluorine in enhancing potency, which may be due to a combination of its size, electronegativity, and lipophilicity contributing favorably to the binding interaction.

Effect of Halogen Substitution on Activity

| Substituent | Observed Effect on Activity | Reference Compound Class |

|---|---|---|

| Chlorine | Increases activity | 6-phenyl-4H-pyrrolo[1,2-a] semanticscholar.orgnih.govbenzodiazepines nih.gov |

| Fluorine | Decreases activity (relative to chlorine) | 6-phenyl-4H-pyrrolo[1,2-a] semanticscholar.orgnih.govbenzodiazepines nih.gov |

Modifying the aromatic and alkyl portions of the molecule provides another avenue to fine-tune activity.

Aromatic Moiety Modifications: Altering the N-phenyl ring can lead to significant changes in potency. For instance, in a study of naphtho[1,2-b] semanticscholar.orgnih.govdiazepine-2,4(3H)-dione antagonists, an "aza-scan" of the N-phenyl ring was performed, where carbon atoms are systematically replaced by nitrogen. nih.gov This led to the discovery that a 4-pyridyl analogue (where a CH group in the phenyl ring is replaced by nitrogen) was three times more potent than the parent phenyl compound. nih.gov This indicates that introducing a hydrogen bond acceptor into the aromatic ring can enhance binding affinity. Thiophene (B33073) and furan (B31954) have also been explored as bioisosteres of the phenyl ring in related benzodiazepine (B76468) structures. chemisgroup.us

Alkyl Moiety Modifications: Changes to the diazepine ring or adjacent alkyl groups also impact activity. In the same study on pyrrolo[1,2-a] semanticscholar.orgnih.govbenzodiazepines, the introduction of methyl and/or ethyl groups into the fused pyrrole (B145914) ring was shown to increase the compound's activity. nih.gov

Impact of Aromatic and Alkyl Modifications

| Modification Type | Example | Resulting Effect on Potency |

|---|---|---|

| Aromatic Ring Replacement | Replacing N-phenyl with N-(4-pyridyl) | 3-fold increase in potency nih.gov |

| Alkyl Group Addition | Adding methyl/ethyl groups to a fused ring | Increased activity nih.gov |

The three-dimensional shape (conformation) and stereochemistry (chirality) of diazepine derivatives are critical determinants of their biological activity and receptor selectivity. Many diazepine-based molecules possess a chiral center, meaning they exist as a pair of non-superimposable mirror images (enantiomers).

Research on 1,4-benzodiazepine antagonists for cholecystokinin (B1591339) (CCK) receptors has shown that stereochemically distinct enantiomers can exhibit high selectivity for different receptor subtypes. nih.gov For example, the (S)-enantiomer of one antagonist might bind preferentially to the CCK1 receptor, while the (R)-enantiomer prefers the CCK2 receptor. This selectivity arises because the two receptor subtypes have analogous binding pockets, but with subtle differences in shape and key amino acid residues. nih.gov The precise 3D conformation of each enantiomer allows it to fit optimally into one binding pocket over the other, dictating its selectivity and biological response.

Bioisosteric Replacement Strategies and Their Pharmacological Consequences

Bioisosteric replacement involves substituting one part of a molecule with a chemical group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic properties.

A study on a potent CB1 receptor antagonist, which contains a 4-chlorophenyl group, explored the replacement of its dihydropyrazole ring with imidazole (B134444) and oxazole (B20620) bioisosteres. nih.gov This strategic modification resulted in a complete loss of CB1 antagonistic activity. The loss of function was attributed to conformational changes imposed by the new rings, which prevented the molecule from adopting the correct orientation to bind effectively to the receptor. nih.gov This example underscores how even a seemingly conservative bioisosteric swap can have profound pharmacological consequences if it disrupts the critical three-dimensional structure of the pharmacophore.

Correlation of Computational Predictions with Empirical Biological Data in SAR Contexts

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, allowing researchers to predict how a molecule might behave before it is synthesized. These predictions are then correlated with experimental data to build robust SAR models.

Pharmacophore Modeling: Software like PHASE can be used to generate a 3D pharmacophore model from a set of known active compounds. This was done for a series of 5-HT6 antagonists, which included diazepane derivatives, to help design new and more potent molecules. openpharmaceuticalsciencesjournal.com

Molecular Docking: Docking simulations are used to predict the binding pose and affinity of a ligand within a receptor's active site. Such studies were performed on 5,5-dimethylhydantoin (B190458) derivatives to explore their affinity for α1A and α1B adrenergic receptor subtypes, with the results showing a good correlation with in vitro binding assays. nih.gov

Conformational Analysis: As seen in the bioisosteric replacement study, computer-assisted conformational analysis can provide a direct rationale for the loss of biological activity, correctly predicting that the new analogs could not achieve the required shape for receptor binding. nih.gov

These examples demonstrate a strong synergy between computational predictions and empirical biological data, where modeling helps to rationalize observed SAR and guide the design of new this compound derivatives with improved properties.

Perspectives and Future Directions in 1 4 Chlorophenyl 1,4 Diazepane Research

Identification and Validation of Novel Molecular Targets and Therapeutic Applications

The exploration of 1-(4-chlorophenyl)-1,4-diazepane and its derivatives is branching into several promising therapeutic areas. The diazepine (B8756704) nucleus is traditionally associated with central nervous system (CNS) activity, with many derivatives exhibiting anticonvulsant, anxiolytic, sedative, and antidepressant properties. nih.gov However, recent research is uncovering novel applications beyond the CNS.

A significant area of investigation is in the realm of neurodegenerative diseases. A recent study focused on a library of 38 derivatives based on the 1,4-diazepane scaffold as potential inhibitors of amyloid-β (Aβ) aggregation, a key pathological event in Alzheimer's disease. uwaterloo.ca This research highlights the potential of these compounds to target the primary drivers of the disease. uwaterloo.ca The lead 1,4-diazepane derivatives from this library demonstrated notable neuroprotective effects and were able to rescue neuronal cells from Aβ42-induced toxicity. uwaterloo.ca

Furthermore, the antiproliferative properties of novel 1,4-benzodiazepine (B1214927) derivatives against tumor cell lines suggest another avenue for the this compound scaffold. scilit.com The structural similarity could warrant investigation into its potential as an anticancer agent. The diazepine ring system has been shown to have utility in drug design for a wide range of biological activities, including antitumor action. jocpr.com

Development of Advanced Synthetic Methodologies for Enhanced Diversity and Efficiency

The generation of diverse libraries of this compound analogs is crucial for structure-activity relationship (SAR) studies and for optimizing therapeutic properties. Researchers are continuously seeking more efficient and versatile synthetic routes.

An efficient procedure for synthesizing 1,4-diazepine derivatives using Keggin-type heteropolyacids (HPAs) as catalysts has been developed. nih.gov This method offers high yields and short reaction times for a variety of substituted diazepines. nih.gov Such advancements in catalytic systems are vital for the rapid and cost-effective production of new derivatives.

Another approach involves a one-step method for preparing cyclic amidines from amides using a titanium tetrachloride complex, a strategy that could be adapted for diazepine synthesis. jocpr.com The development of metal-free domino routes for the synthesis of fused quinoxaline (B1680401) nih.govsemanticscholar.org-diazepine hybrids also presents an innovative strategy for creating complex and novel molecular architectures. semanticscholar.org These advanced methodologies will be instrumental in creating a wider chemical space for screening and identifying compounds with improved efficacy and selectivity.

Integration of Artificial Intelligence and Machine Learning in Diazepane Drug Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and have immense potential in the development of this compound-based therapeutics. researchgate.net These computational tools can significantly accelerate the identification of promising drug candidates and optimize their properties. researchgate.netnih.gov

AI algorithms can be employed for:

Virtual Screening: To rapidly screen vast virtual libraries of 1,4-diazepane derivatives against specific biological targets, identifying those with the highest predicted binding affinity. researchgate.netnih.gov

De Novo Drug Design: Generative models, such as Generative Adversarial Networks (GANs), can design entirely new diazepane-based molecules with desired pharmacological profiles. nih.gov

Predictive Modeling: Machine learning models can predict the pharmacokinetic and toxicological properties of new derivatives, helping to prioritize compounds with a higher likelihood of success in preclinical and clinical development. nih.gov

By analyzing large datasets of chemical structures and their biological activities, AI can uncover complex structure-activity relationships that may not be apparent through traditional methods. nih.gov This data-driven approach can guide the synthesis of more potent and selective this compound analogs.

Comprehensive Preclinical Efficacy and Mechanism of Action Elucidation Studies

Before any derivative of this compound can be considered for clinical trials, it must undergo rigorous preclinical evaluation to establish its efficacy and understand its mechanism of action. These studies are critical for de-risking the drug development process.

For potential applications in neurodegenerative diseases like Alzheimer's, preclinical studies would involve:

In vitro assays: To confirm the inhibition of Aβ aggregation and to assess neuroprotective effects in cell-based models. uwaterloo.ca

In vivo studies: Using transgenic animal models of Alzheimer's disease to evaluate the compound's ability to reduce Aβ plaque burden, improve cognitive function, and assess its blood-brain barrier permeability. uwaterloo.ca

If pursued as an anticonvulsant, preclinical testing would include validated animal models of seizures, such as the maximal electroshock (MES) test and the subcutaneous pentylenetetrazol (s.c. PTZ) test. mdpi.com

Elucidating the precise mechanism of action is paramount. For diazepine derivatives, this often involves studying their interaction with GABAA receptors. researchgate.net However, for novel applications, identifying and validating new molecular targets will be a key research focus.

Application as Chemical Probes for Deeper Insights into Biological Systems

Well-characterized small molecules can serve as powerful chemical probes to investigate biological pathways and validate new drug targets. bayer.comchemicalprobes.org A potent, selective, and well-understood derivative of this compound could be developed into such a tool.

A chemical probe based on this scaffold could be used to:

Identify new binding partners: Through techniques like affinity chromatography or photo-affinity labeling, helping to uncover novel mechanisms of action and therapeutic targets.

Modulate specific biological processes: Allowing researchers to study the physiological and pathological roles of its target protein in a controlled manner.

The development of a specific and potent this compound-based chemical probe, along with a corresponding inactive negative control, would be a valuable asset for the broader biomedical research community. chemicalprobes.org This would enable a deeper understanding of the biological systems in which this chemical class is active and could pave the way for the discovery of new therapeutic indications.

Q & A

Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)-1,4-diazepane, and how can reaction yields be improved?

- Methodological Answer : The synthesis typically involves cyclocondensation of 1,4-diamine precursors with chlorobenzaldehyde derivatives under acidic or catalytic conditions. Evidence from analogous diazepane syntheses (e.g., 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one) suggests optimizing reaction parameters such as solvent polarity (e.g., ethanol or acetonitrile), temperature (60–80°C), and catalyst choice (e.g., p-toluenesulfonic acid) to enhance yields . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to isolate high-purity products.

Q. How can NMR spectroscopy and X-ray crystallography resolve structural ambiguities in this compound derivatives?

- Methodological Answer : 1H/13C NMR : Assign peaks using 2D techniques (COSY, HSQC) to distinguish diazepane ring protons (δ 2.5–3.5 ppm) from aromatic protons (δ 7.2–7.8 ppm). For example, coupling constants (J = 2–4 Hz) confirm chair conformations in the diazepane ring . X-ray crystallography : Resolve torsional angles (e.g., N1–C2–C3–N4 = 70.74°) and intermolecular interactions (e.g., C–H···O hydrogen bonds) to validate stereochemistry and packing motifs. Data from analogous compounds highlight deviations due to steric effects from chlorophenyl substituents .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) elucidate electronic and supramolecular properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometries at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps. These reveal charge distribution patterns, particularly at the chlorophenyl ring (electron-withdrawing) and diazepane nitrogen (electron-donating) .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H···H, C···Cl contacts) using CrystalExplorer. For example, C–Cl···π interactions (3.3–3.5 Å) stabilize crystal packing in chlorophenyl derivatives .

Q. What strategies address contradictions in biological activity data for this compound analogs?

- Methodological Answer :

- Dose-Response Validation : Replicate assays (e.g., enzyme inhibition, cytotoxicity) across multiple cell lines (HEK-293, HepG2) to rule out cell-specific effects.

- SAR Analysis : Compare substituent effects (e.g., 4-chloro vs. 4-fluoro phenyl groups) on activity. For instance, chlorophenyl derivatives show enhanced lipophilicity (logP = 2.8) compared to fluorophenyl analogs (logP = 2.3), influencing membrane permeability .

- Molecular Docking : Use AutoDock Vina to model ligand-receptor interactions (e.g., binding to serotonin receptors) and identify key residues (e.g., Tyr95, Asp155) for mutagenesis validation .

Q. How can factorial design optimize reaction conditions for scaled-up synthesis?

- Methodological Answer : Implement a 2k factorial design to test variables:

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer :

- Purity Assessment : Use DSC (differential scanning calorimetry) to confirm melting points. Impurities (e.g., unreacted amine) lower observed values.

- Cross-Validation : Compare IR spectra (e.g., C–N stretch at 1250 cm⁻¹) with computational predictions (Gaussian 16) .

- Interlab Reproducibility : Share samples with collaborators for independent HPLC-MS analysis (C18 column, 0.1% TFA in H2O/MeCN gradient) .

Experimental Design and Safety

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for synthesis steps involving volatile solvents (e.g., CH2Cl2).

- Waste Disposal : Neutralize acidic byproducts with NaHCO3 before disposal. Chlorinated intermediates require segregation as hazardous waste .

- Emergency Procedures : Train researchers in spill containment (adsorbents like vermiculite) and first aid (eye wash stations) .

Theoretical and Applied Integration

Q. How can QSAR models guide the design of novel this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Descriptor Selection : Use PaDEL-Descriptor to compute topological (e.g., Wiener index) and electronic (e.g., polar surface area) parameters.

- Model Training : Apply partial least squares (PLS) regression on datasets (n > 50 compounds) to correlate descriptors with IC50 values. Validate via leave-one-out cross-validation (R² > 0.7) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.